
N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
Synthetic Pathways and Derivatives : Research has explored the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation, highlighting the method's efficiency in creating structures potentially relevant to the compound . These synthesized compounds have been evaluated for their insecticidal and antibacterial potential, indicating the broader chemical family's applicability in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anti-HIV Activity : A series of novel pyrazolopyridones synthesized from various precursors, including structures related to our compound of interest, demonstrated moderate to potent activity against HIV-1 and HIV-2 strains. This suggests the potential utility of such compounds in antiviral research (Savant, Ladva, & Pandit, 2018).
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the structural framework's relevance in designing compounds for cancer therapy and inflammation management (Rahmouni et al., 2016).
Chemical Transformations and Reactions
Cyclocondensation Reactions : Studies on cyclocondensation reactions involving similar structural motifs to our compound have provided insights into synthesizing novel heterocyclic compounds with potential biological activities. These reactions are crucial for developing new molecules with therapeutic applications (Britsun, 2008).
Polyazaheterocycles Synthesis : The synthesis of polyazaheterocycles containing linearly bound thiadiazole using enaminones, related to our compound's chemical class, has been explored. This research highlights the versatility of these chemical frameworks in generating compounds with potential pharmacological properties (Shikhaliev et al., 2016).
Mecanismo De Acción
Target of Action
AKOS024505757, also known as F5305-0005 or N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide, primarily targets the enzyme Poly (ADP-ribose) polymerase (PARP) 1 . PARP1 plays a crucial role in the DNA damage response .
Mode of Action
AKOS024505757 acts as a selective inhibitor of PARP1 . It blocks the synthesis of PAR polymers and traps PARP1 on the damage sites . This inhibition of PARP1 leads to an accumulation of DNA damage, which can result in apoptotic cell death in sensitive cell lines .
Biochemical Pathways
The action of AKOS024505757 affects the DNA repair pathway. By inhibiting PARP1, it disrupts the normal function of this enzyme in repairing single-strand DNA breaks . This disruption can lead to the accumulation of DNA damage and, consequently, cell death .
Result of Action
The molecular and cellular effects of AKOS024505757’s action primarily involve the induction of DNA damage and the triggering of apoptosis in sensitive cell lines . It has been shown to have cytotoxic effects in cells with deficiencies in DNA repair, with minimal or no effects in other cells .
Action Environment
The action, efficacy, and stability of AKOS024505757 can be influenced by various environmental factors. While specific details are not available, factors such as the cellular environment, presence of DNA repair deficiencies, and the specific type of cancer cells (e.g., breast and gastric cancer cells) can influence its effectiveness .
Propiedades
IUPAC Name |
N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-3-4-5-14(22)18-13-9-12(11-6-7-11)20-21(13)16-17-10(2)8-15(23)19-16/h8-9,11H,3-7H2,1-2H3,(H,18,22)(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJUMDLMCMUHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

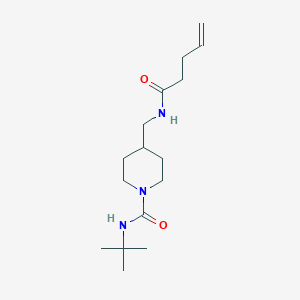
![N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2686302.png)
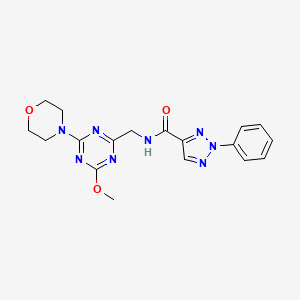

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B2686308.png)

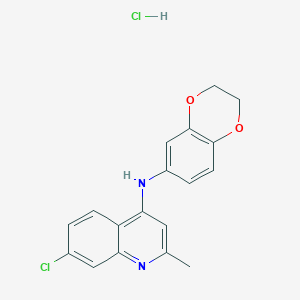
![3-[(3-bromophenyl)methyl]-7-(prop-2-yn-1-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2686313.png)

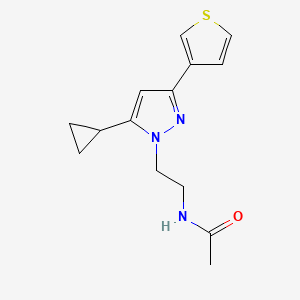
![2-(3-(2-fluorophenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2686316.png)
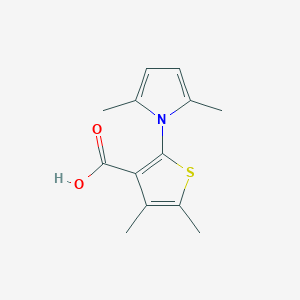
![Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate](/img/structure/B2686319.png)
